molecular formula C17H20N4O2 B2587000 N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034622-30-3

N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide

カタログ番号 B2587000
CAS番号: 2034622-30-3
分子量: 312.373
InChIキー: PXDHWRZNMGUVEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide” is a compound that contains a benzylpiperidine and pyrimidine moiety. Benzylpiperidine is a common structure in medicinal chemistry due to its bioactive properties . Pyrimidines are also important in pharmaceuticals and are part of the structure of several vital biomolecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the benzylpiperidine and pyrimidine moieties. The exact structure would depend on the specific synthesis route and reaction conditions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Benzylpiperidines and pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzylpiperidine and pyrimidine moieties could affect its solubility, stability, and reactivity .

科学的研究の応用

HIV Integrase Inhibition

N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide derivatives have shown significant potential in inhibiting HIV integrase, a key enzyme required for HIV replication. Studies have focused on the design and synthesis of dihydroxypyrimidine-4-carboxamides, demonstrating potent inhibition of HIV-integrase-catalyzed strand transfer process, a critical step in viral replication (Pace et al., 2007).

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Compounds with the this compound framework have been optimized for inhibiting the PARP enzyme. These inhibitors, like A-966492, have shown high potency and efficacy in cellular assays, along with favorable pharmacokinetic properties, making them promising candidates in cancer treatment and potentially other diseases (Penning et al., 2010).

Antibacterial Activity

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Some of these compounds, particularly those with N-(3-hydroxy-2-pyridyl) benzamides, demonstrated activity against various bacterial strains, indicating their potential as antibacterial agents (Mobinikhaledi et al., 2006).

Kinase Inhibition

Research has also delved into the role of these compounds as kinase inhibitors. For instance, certain N-(4-(2-aminopyrimidin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily, showing promising results in preclinical tumor models (Schroeder et al., 2009).

NMDA Receptor Antagonism

This compound and its derivatives have been explored as antagonists for the NMDA receptor, a receptor implicated in neurological conditions. Compounds like (4-benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone have shown potent NR2B subunit-selective antagonistic properties (Borza et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. Proper handling and disposal procedures should be followed to minimize risk .

将来の方向性

The future research directions for this compound could include further studies to determine its biological activity, potential therapeutic uses, and mechanism of action. Additionally, modifications to its structure could be explored to optimize its properties .

特性

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-16-10-15(18-12-19-16)17(23)20-14-6-8-21(9-7-14)11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,20,23)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDHWRZNMGUVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=O)NC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。